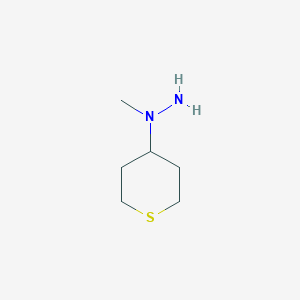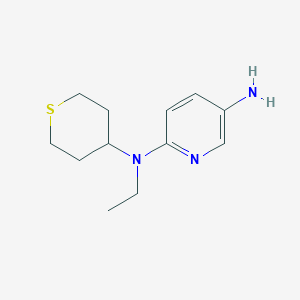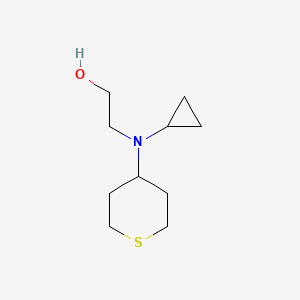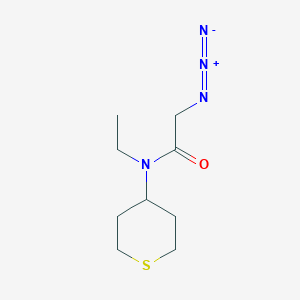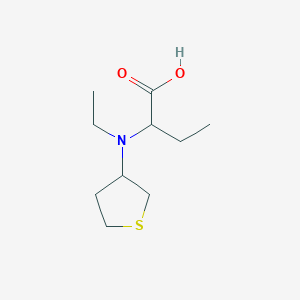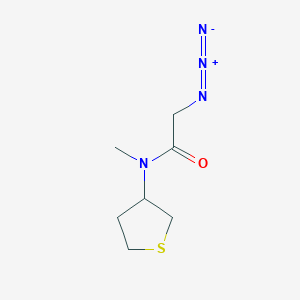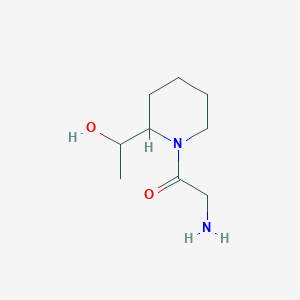
2-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one
Descripción general
Descripción
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Aplicaciones Científicas De Investigación
Antibacterial Activity and Synthesis
- Microwave-Assisted Synthesis: Compounds containing the piperidine structure have been synthesized using microwave irradiation, showing antibacterial activity. This includes the synthesis of piperidine-containing pyrimidine imines and thiazolidinones, demonstrating the potential for developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Structural Studies and Characterization
- Three-Component Complex Study: A novel crystalline three-component complex was formed from a compound similar to "2-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one," showcasing hydrogen-bonded interactions between amino alcohol and benzoic acid molecules. This study contributes to our understanding of molecular interactions in crystalline structures (Dega-Szafran, Roszak, Katrusiak, Komasa, & Szafran, 2017).
Antimicrobial Activity of Derivatives
- Pyridine Derivatives: New pyridine derivatives incorporating the piperidine and benzothiazole units have been synthesized, showing variable antimicrobial activity against bacteria and fungi. This highlights the role of such compounds in developing potential antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Synthetic Methodology and Chemical Analysis
- Synthesis and Characterization: The synthesis of novel pyridine derivatives, including those with piperidinyl groups, provides insights into the chemical properties and potential applications of these compounds in further pharmaceutical and synthetic organic chemistry research (Feng, 2011).
Material Science and Chemistry
- Polymerizable Visible Light Initiators: Research into acrylated naphthalimide derivatives, including those with piperidinyl groups, demonstrates their application as one-component visible light initiators for photopolymerization. This opens avenues for developing new materials with specific light-induced curing properties (Yang, Liao, Xiong, Wu, Wang, Li, & Tang, 2018).
Propiedades
IUPAC Name |
2-amino-1-[2-(1-hydroxyethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-7(12)8-4-2-3-5-11(8)9(13)6-10/h7-8,12H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMRPSRRCBLFEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCN1C(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




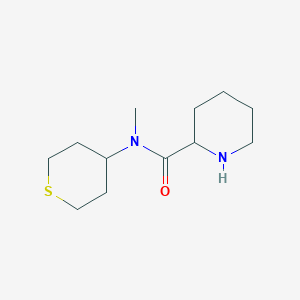
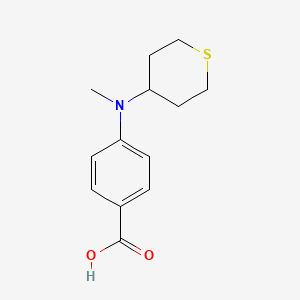
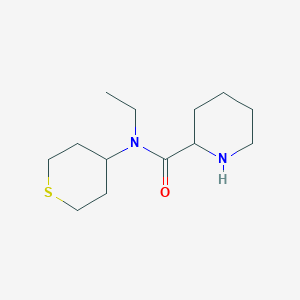

![2-(2-Hydroxyethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1477646.png)

